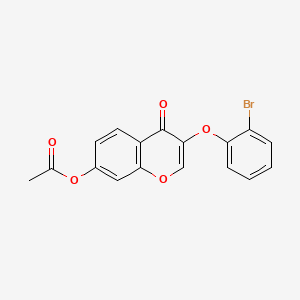![molecular formula C16H18N2OS B11666454 N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Sicherheit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-(4-tert-Butylphenyl)methyliden]thiophen-2-carbonsäurehydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Schiff-Base in ihr entsprechendes Amin umwandeln.
Substitution: Der Thiophenring kann an elektrophilen Substitutionsreaktionen teilnehmen und verschiedene Substituenten in den Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Chlorierungsmittel unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Thiophenrings.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Thiophenderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(4-tert-Butylphenyl)methyliden]thiophen-2-carbonsäurehydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antitumoraktivitäten.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, da es mit biologischen Zielmolekülen interagieren kann.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(4-tert-Butylphenyl)methyliden]thiophen-2-carbonsäurehydrazid beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen durch seine funktionellen Gruppen. Die Hydrazidgruppe kann Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren, während der Thiophenring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen ermöglichen es der Verbindung, an spezifische Zielmoleküle zu binden und so biologische Pfade zu beeinflussen und ihre Wirkungen auszuüben .
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions enable the compound to bind to specific targets, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(4-tert-Butylphenyl)methyliden]-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carbonsäurehydrazid
- N'-[(E)-(4-tert-Butylphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbonsäurehydrazid
Einzigartigkeit
N'-[(E)-(4-tert-Butylphenyl)methyliden]thiophen-2-carbonsäurehydrazid ist aufgrund seiner Kombination aus einem Thiophenring und einer Hydrazid-funktionellen Gruppe einzigartig. Diese Struktur verleiht ihm besondere photophysikalische Eigenschaften, was es besonders nützlich bei der Entwicklung von Chemosensoren und anderen Anwendungen macht, die spezifische Wechselwirkungen mit Metallionen und biologischen Molekülen erfordern.
Eigenschaften
Molekularformel |
C16H18N2OS |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-8-6-12(7-9-13)11-17-18-15(19)14-5-4-10-20-14/h4-11H,1-3H3,(H,18,19)/b17-11+ |
InChI-Schlüssel |
KTJJOLNWDBVQJD-GZTJUZNOSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666393.png)
![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)

![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![(2E)-3-methyl-2-({4-[(4-nitrophenyl)sulfanyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B11666451.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)
